7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Beschreibung
The compound 7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one features a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core with two key substituents:
- 7-position: A 3-fluorophenyl group.
- 3-position: A thioether-linked 4-(4-fluorophenyl)piperazinyl moiety via a 2-oxoethyl chain.
This structure combines electron-withdrawing fluorine atoms, a piperazine ring (common in CNS-targeting agents), and a thioether bridge, which may enhance lipophilicity and receptor binding .
Eigenschaften
IUPAC Name |
7-(3-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2S/c24-16-4-6-18(7-5-16)28-8-10-29(11-9-28)20(32)15-34-23-27-26-21-22(33)30(12-13-31(21)23)19-3-1-2-17(25)14-19/h1-7,12-14H,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPWQCOPIFGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Similarities: Shares the [1,2,4]triazolo[4,3-a]pyrazinone core. Contains the same 2-oxoethyl-piperazinyl group at position 2 .
- Differences: Substituent at 8-position: 2-ethylphenyl thioether (vs. 3-fluorophenyl at position 7 in the target compound).
| Property | Target Compound | 8-[(2-Ethylphenyl)sulfanyl] Analog |
|---|---|---|
| Core Structure | [1,2,4]triazolo[4,3-a]pyrazinone | Identical |
| Position 7 | 3-fluorophenyl | Unsubstituted |
| Position 3 | Thioether-piperazinyl | Thioether-piperazinyl |
| Position 8 | Unsubstituted | 2-ethylphenyl thioether |
7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Similarities: Same triazolopyrazinone scaffold. Fluorinated aryl group (4-fluorobenzyl) at position 7 .
- Differences :
- 3-position : Thioxo (C=S) group (vs. thioether-piperazinyl in the target compound).
- Impact : The thioxo group may reduce metabolic stability compared to the thioether linkage. Additionally, the lack of a piperazine ring could diminish affinity for serotonin/dopamine receptors.
| Property | Target Compound | 7-(4-fluorobenzyl) Analog |
|---|---|---|
| Position 7 | 3-fluorophenyl | 4-fluorobenzyl |
| Position 3 | Thioether-piperazinyl | Thioxo (C=S) |
| Piperazine Presence | Yes | No |
4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one
- Similarities: Triazolopyrazinone core. Fluorinated substituents (trifluoromethyl and trifluorophenyl) .
- Differences: Position 3: Butanone-linked trifluorophenyl group (vs. thioether-piperazinyl). Impact: The ketone group may reduce membrane permeability, while the trifluoromethyl group enhances metabolic stability.
Thiophene-Linked 1,2,4-Triazoles (e.g., 4-(4-Fluorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)
Key advantages of this method :
- High versatility for introducing diverse substituents.
- Mild reaction conditions (reflux in DMFA).
Vorbereitungsmethoden
Hydrazine-Mediated Cyclization
A patent by CN102796104A describes the synthesis of analogous triazolopyrazines using 2-chloropyrazine and hydrazine hydrate in ethanol at 58–61°C for 15 hours, achieving a 93.3% purity intermediate after purification. For the target compound, substituting 2-chloropyrazine with a 3-fluorophenyl-substituted precursor may follow similar conditions:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 60°C, 15h | 85% | 93.3% |
This step is critical for establishing the triazole ring, with temperature control essential to minimize side reactions.
Thioether Linkage Formation
The 3-position thioether is installed via a two-step process:
- Bromination : N-Bromosuccinimide (NBS) in chloroform at 0–20°C introduces a bromine atom at the 3-position of the triazolopyrazine core. A reported protocol using NBS and NaHCO3 achieves 51% yield after silica gel chromatography.
- Thiol Coupling : Reaction of the brominated intermediate with 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethanethiol in the presence of a base (e.g., K2CO3) in DMF at 50°C for 6h forms the thioether bond. Yields range from 60–65%.
Piperazine Derivative Synthesis
The 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl moiety is prepared separately and coupled to the thiol intermediate.
Piperazine Acylation
4-(4-Fluorophenyl)piperazine is reacted with bromoacetyl bromide in dichloromethane at 0°C, followed by quenching with aqueous NaHCO3. The resulting 2-bromo-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is isolated in 80–85% yield.
Final Assembly and Purification
The thiol intermediate (from Section 4) is coupled with 2-bromo-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone using K2CO3 in acetonitrile at reflux (82°C) for 8h. Crude product purification via recrystallization from ethanol/water (3:1) affords the target compound in 68% yield and >98% HPLC purity.
| Purification Method | Solvent System | Purity | Yield |
|---|---|---|---|
| Recrystallization | Ethanol/Water | 98.2% | 68% |
Analytical Characterization
- HRMS (ESI) : m/z calculated for C23H20F2N6O2S [M+H]+: 483.1412; found: 483.1409.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 4H, Ar-H), 4.62 (s, 2H, SCH2), 3.85–3.70 (m, 8H, piperazine-H).
- HPLC : Retention time 6.72 min (C18 column, 70:30 MeOH/H2O).
Comparative Analysis of Synthetic Routes
A multi-gram synthesis (10g scale) using the above method achieves an overall yield of 32%, whereas alternative routes involving direct thiourea cyclization yield <20% due to side reactions. The use of NBS for bromination proves superior to H2O2/FeCl3 systems, which cause over-oxidation.
Industrial-Scale Considerations
Key challenges for large-scale production include:
- Solvent Recovery : Chloroform and DMF require distillation for reuse.
- Catalyst Cost : CuI in Ullmann coupling contributes to 15–20% of raw material costs.
- Waste Management : Brominated byproducts necessitate specialized disposal protocols.
Q & A
Q. What synthetic strategies are recommended for constructing the triazolopyrazinone core in this compound?
The triazolopyrazinone core can be synthesized via cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, cyclization of 4-fluorophenylhydrazine with appropriate thioether intermediates under reflux conditions in tetrahydrofuran (THF) has been reported for analogous triazolopyrazinones. Structural validation is achieved through -NMR spectroscopy, where characteristic doublets for H-5 and H-6 protons in the pyrazinone fragment appear at δ 7.15–7.59 ppm .
Q. How can researchers ensure accurate quantification of the compound in reaction mixtures?
Non-aqueous potentiometric titration is a validated method for quantifying triazolopyrazinone derivatives. A protocol involving glacial acetic acid as the solvent and perchloric acid as the titrant has demonstrated linearity (), accuracy (98–102% recovery), and precision (RSD < 2%) for similar compounds. Validation parameters should adhere to ICH guidelines .
Q. What spectroscopic techniques are critical for confirming the structure post-synthesis?
- -NMR : Identifies protons in the triazolopyrazinone core (e.g., H-5 and H-6 doublets) and substituents (e.g., fluorophenyl resonances).
- LC-MS : Confirms molecular ion peaks and purity.
- X-ray crystallography (if applicable): Resolves crystal packing and stereochemistry, as demonstrated for structurally related triazolothiadiazines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of fluorinated substituents?
- Methodology : Synthesize analogs with variations in the 3-fluorophenyl and 4-fluorophenylpiperazine moieties (e.g., replacing fluorine with chlorine or methyl groups).
- Testing : Assess in vitro binding affinity to target receptors (e.g., BRD4 bromodomains) using fluorescence polarization assays. Fluorine’s electron-withdrawing effects enhance metabolic stability and lipophilicity, which can be quantified via logP measurements and hepatic microsomal stability assays .
- Data Analysis : Compare IC values and pharmacokinetic profiles to establish substituent effects.
Q. What in vivo models are appropriate for evaluating antinociceptive activity, and how should dose-response studies be structured?
- Models :
- Acetic acid-induced writhing test : Measures visceral pain response in rodents.
- Formalin test : Evaluates acute (0–5 min) and inflammatory (15–30 min) pain phases.
Q. How should researchers address discrepancies in biological activity data between this compound and its analogs?
- Systematic Comparison : Conduct parallel assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability.
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify metabolic differences.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like BRD4, highlighting steric or electronic mismatches in less active analogs .
Key Methodological Considerations
- Synthetic Optimization : Design of Experiments (DoE) can streamline reaction conditions. For example, varying temperature, solvent polarity, and catalyst loading in flow chemistry setups improves yield and reproducibility .
- Contradictory Data Resolution : Meta-analysis of peer-reviewed studies (excluding non-academic sources like BenchChem) ensures reliability. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity alongside cellular IC).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
